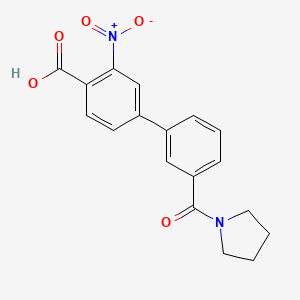
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (3-HO-4-M-5-TFMPA) is an organic compound belonging to the class of benzene derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. 3-HO-4-M-5-TFMPA is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has been used in laboratory experiments to study its biochemical and physiological effects and to examine its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-HO-4-M-5-TFMPA is not well understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HO-4-M-5-TFMPA have not been extensively studied. However, some studies have suggested that it may have anti-inflammatory and antioxidant properties. It has also been suggested that it may have potential applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-HO-4-M-5-TFMPA in laboratory experiments include its low cost and availability, its stability in solution, and its ability to act as a model compound for the study of the effects of small changes in the structure of organic molecules on their biological activity. The main limitation of using 3-HO-4-M-5-TFMPA in laboratory experiments is its lack of toxicity, which limits its applications in the study of certain biological processes.
Direcciones Futuras
Future research on 3-HO-4-M-5-TFMPA should focus on elucidating its mechanism of action and investigating its potential applications in the treatment of various diseases. Additionally, further research should be conducted to determine its toxicity and its potential side effects. Other future directions include the development of new synthesis methods for 3-HO-4-M-5-TFMPA, the investigation of its potential applications in the synthesis of other organic compounds, and the study of its biochemical and physiological effects.
Métodos De Síntesis
3-HO-4-M-5-TFMPA can be synthesized by a two-step reaction. The first step involves the reaction of 4-methoxy-5-trifluoromethylphenol with acetic anhydride in the presence of pyridine to form 4-methoxy-5-trifluoromethylbenzoic acid. The second step involves the oxidation of 4-methoxy-5-trifluoromethylbenzoic acid with hydrogen peroxide to form 3-HO-4-M-5-TFMPA.
Aplicaciones Científicas De Investigación
3-HO-4-M-5-TFMPA has been used in scientific research as a model compound to study the effects of small changes in the structure of organic molecules on their biological activity. It has been used in laboratory experiments to study the biochemical and physiological effects of other organic compounds. It has also been used as a starting material in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Propiedades
IUPAC Name |
3-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-22-13-5-3-9(15(16,17)18)7-11(13)10-4-2-8(14(20)21)6-12(10)19/h2-7,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDINZPXTKJDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692124 |
Source


|
| Record name | 2-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261900-41-7 |
Source


|
| Record name | 2-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














